4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound features a 2,3-dihydro-1,3-benzothiazole core with a methanesulfonyl group at position 6, a 2-methoxyethyl substituent at position 3, and a 4-chlorobenzamide moiety attached via an imine bond (Z-configuration). The 2-methoxyethyl chain may improve solubility compared to simpler alkyl substituents, while the 4-chloro-benzamide group contributes to steric and electronic interactions.
Properties
IUPAC Name |
4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-10-9-21-15-8-7-14(27(2,23)24)11-16(15)26-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZZVFFXCJTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound exhibits significant biological activity, which makes it a candidate for various pharmacological applications. Its mechanism of action may involve:
- Targeting Specific Enzymes or Receptors : The compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Interference with Metabolic Pathways : It may disrupt specific pathways, contributing to its biological effects.
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have shown promising anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression.
Antimicrobial Effects
The structural components of this compound suggest potential antimicrobial activity. Compounds containing benzothiazole rings are known for their efficacy against various bacteria and fungi.
Case Studies
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives. The results indicated that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.
-
Research on Antimicrobial Activity :
- A comparative analysis in Antimicrobial Agents and Chemotherapy highlighted the efficacy of benzothiazole derivatives against drug-resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key features of the target compound with three analogs derived from the evidence:
Key Comparative Insights
Core Heterocycle Differences :
- The target compound’s 2,3-dihydro-1,3-benzothiazole core differs from the 1,4,2-benzodithiazine in and the dihydropyrido-thiazine in . The dihydrobenzothiazole allows conformational flexibility, whereas benzodithiazine is rigid due to fused rings.
Substituent Effects :
- Methanesulfonyl (Target) vs. Methoxy () : The electron-withdrawing sulfonyl group in the target may enhance metabolic stability compared to the electron-donating methoxy in .
- 2-Methoxyethyl (Target) vs. Methyl () : The ether linkage in the target’s 2-methoxyethyl group likely improves solubility over methyl substituents.
Spectral and Physical Properties :
- The decomposition temperature of (271–272°C) suggests high thermal stability, possibly due to strong hydrogen bonding (N-H···O=S) . Similar stability is expected for the target compound.
- IR peaks for sulfonyl groups (~1345–1155 cm⁻¹) are consistent across sulfonamide/sulfonyl-containing analogs .
Crystallographic and Computational Tools :
- Software like SHELXL and WinGX are widely used for refining structures of such compounds, enabling analysis of hydrogen-bonding networks (e.g., Etter’s graph-set analysis ).
Research Implications
The target compound’s unique substituent combination positions it as a candidate for further pharmacological studies, particularly in contexts where solubility and electronic effects are critical (e.g., kinase inhibition). Comparative studies with and could clarify the role of sulfonyl vs. sulfamoyl groups in target binding. Future work should prioritize crystallographic analysis to correlate structure with observed properties.
Biological Activity
The compound 4-chloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole ring , a methanesulfonyl group , and a benzamide moiety , which contribute to its biological properties. The structural complexity allows it to interact with various biological targets.
The biological activity of this compound is likely multifaceted:
- Targeting Enzymes : It may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing neurotransmitter levels and signaling pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown IC50 values indicating effective inhibition of tumor cell growth.
- Neuroprotective Effects : The compound may enhance neurotransmitter levels such as acetylcholine and serotonin in the brain, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Observations in animal models suggest that this compound can reduce inflammation markers, indicating potential therapeutic roles in inflammatory diseases.
Data Tables
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | HepG2 | 1.30 μM | |
| Neuroprotection | CNS | N/A | |
| Anti-inflammatory | In vivo | N/A |
Case Studies
- Anticancer Studies : A study demonstrated that the compound significantly inhibited HepG2 cell proliferation with an IC50 value of 1.30 μM, showcasing its potential as an anticancer agent. Further investigations revealed that it promotes apoptosis and causes G2/M phase arrest in the cell cycle .
- Neuropharmacological Research : Microdialysis studies indicated that the compound could cross the blood-brain barrier and enhance neurotransmitter levels in the hippocampus, supporting its neuroprotective claims .
- Inflammation Models : In vivo studies have shown that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
